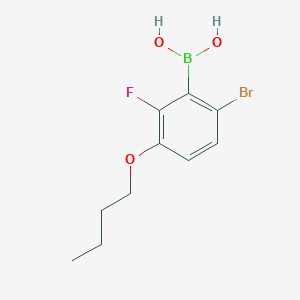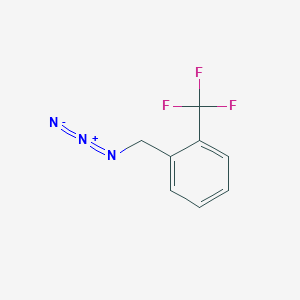
(6-Brom-3-butoxy-2-fluorphenyl)boronsäure
Übersicht
Beschreibung
The compound "(6-Bromo-3-butoxy-2-fluorophenyl)boronic acid" is a boronic acid derivative characterized by the presence of a bromine and a fluorine atom on the aromatic ring, along with a butoxy substituent and the boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki coupling reactions, which are pivotal for creating carbon-carbon bonds in the synthesis of complex organic molecules .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves the use of organolithium reagents or halodeboronation reactions. For instance, the synthesis of 3-borono-5-fluorobenzoic acid, a related compound, was achieved through a two-step reaction using an organic lithium reagent followed by an oxidation reaction, yielding a total of 75.5% . Similarly, the synthesis of 2-bromo-3-fluorobenzonitrile was developed through the bromodeboronation of a related phenylboronic acid using NaOMe as a catalyst . These methods suggest potential pathways for the synthesis of "(6-Bromo-3-butoxy-2-fluorophenyl)boronic acid" that could involve similar strategies.
Molecular Structure Analysis
The molecular structure of boronic acids is significantly influenced by the substituents on the aromatic ring. Fluorination, for example, has been shown to improve the stability of cyclic semianhydrides in boronic acids, as demonstrated by ab initio calculations and crystal structure determination of fluorinated phenylenediboronic acids . The presence of fluorine and bromine in "(6-Bromo-3-butoxy-2-fluorophenyl)boronic acid" would likely impact its structural behavior and stability, potentially facilitating the formation of cyclic structures or affecting its reactivity in coupling reactions.
Chemical Reactions Analysis
Boronic acids participate in various chemical reactions, with the Suzuki coupling being one of the most prominent. This reaction allows for the formation of biaryl compounds, as seen in the synthesis of unsymmetrical biphenyls and m-terphenyls from functionalized aryl boronic acids . The halodeboronation of aryl boronic acids to form aryl bromides and chlorides is another key reaction, which could be relevant to the synthesis or further functionalization of "(6-Bromo-3-butoxy-2-fluorophenyl)boronic acid" .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their molecular structure. For example, the acidity and structural behavior of fluorinated phenylenediboronic acids were studied, revealing insights into their solid-state and solution properties . Experimental techniques such as FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, along with computational methods like density functional theory (DFT), have been employed to study the properties of boronic acids like 3-bromophenylboronic acid . These methods could be applied to "(6-Bromo-3-butoxy-2-fluorophenyl)boronic acid" to determine its spectroscopic characteristics, reactivity, and stability.
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
(6-Brom-3-butoxy-2-fluorphenyl)boronsäure: ist ein wertvolles Reagenz in den Suzuki-Miyaura-Kreuzkupplungsreaktionen . Diese Reaktion ist eine leistungsstarke Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen und wird häufig bei der Synthese komplexer organischer Verbindungen eingesetzt, darunter Pharmazeutika, Agrochemikalien und organische Materialien. Die Boronsäure wirkt als nukleophiles Partnermolekül und kuppelt mit einem elektrophilen Halogenid in Gegenwart eines Palladiumkatalysators.
Synthese von flüssigkristallinen Verbindungen
Diese Verbindung wurde bei der Synthese neuartiger flüssigkristalliner Materialien eingesetzt . Diese Materialien finden aufgrund ihrer einzigartigen optischen Eigenschaften Anwendung in Displays und Sensoren. Die Boronsäurefunktionalität ermöglicht die Einführung des Brom-Butoxy-Fluorphenyl-Restes in die flüssigkristallinen Verbindungen und verbessert so deren Leistung und Stabilität.
Leukotrien-B4-Rezeptor-Agonisten
Forscher haben This compound bei der Synthese potenter Leukotrien-B4-Rezeptor-Agonisten eingesetzt . Diese Agonisten sind wichtig für die Untersuchung von Entzündungsreaktionen und könnten zur Entwicklung neuer entzündungshemmender Medikamente führen.
Anionenrezeptoren für Polymerelektrolyte
Die Boronsäuregruppe ist bekannt für ihre Fähigkeit, stabile Komplexe mit Anionen zu bilden. Diese Eigenschaft wurde bei der Herstellung von Phenylboronsäure-Catecholester verwendet, die als vielversprechende Anionenrezeptoren für Polymerelektrolyte dienen . Diese Elektrolyte sind wichtige Bestandteile von Brennstoffzellen und Batterien.
Rhodium-katalysierte Arylierung
Die Verbindung ist auch ein Kandidat für rhodium-katalysierte Arylierungsreaktionen . Diese Art von Reaktion ist wichtig, um Arylgruppen in Moleküle einzuführen, was die physikalischen und chemischen Eigenschaften einer Verbindung erheblich verändern kann, was sie für die Entwicklung neuer Materialien und Katalysatoren nützlich macht.
Stellenselektive Suzuki-Miyaura-Arylierung
Die stellenselektive Arylierung ist ein strategischer Ansatz in der organischen Synthese, der die präzise Modifikation komplexer Moleküle ermöglicht . This compound kann in stellenselektiven Suzuki-Miyaura-Arylierungsreaktionen eingesetzt werden, was eine Methode für die gezielte Einführung von funktionellen Gruppen an bestimmten Positionen innerhalb eines Moleküls bietet.
Wirkmechanismus
Target of Action
Boronic acids and their derivatives are generally known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound may participate, is a key step in the synthesis of various biologically active compounds .
Pharmacokinetics
As a boronic acid derivative, its bioavailability may be influenced by factors such as its stability, solubility, and the presence of transporters in the body .
Result of Action
The products of suzuki-miyaura cross-coupling reactions, in which this compound may be used, are often found in various pharmaceuticals and biologically active compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-3-butoxy-2-fluorophenylboronic acid. Factors such as pH, temperature, and the presence of other chemicals can affect the stability of boronic acids and their ability to participate in reactions .
Eigenschaften
IUPAC Name |
(6-bromo-3-butoxy-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BBrFO3/c1-2-3-6-16-8-5-4-7(12)9(10(8)13)11(14)15/h4-5,14-15H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTVZGMUUYBHRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OCCCC)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BBrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584764 | |
| Record name | (6-Bromo-3-butoxy-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072951-88-2 | |
| Record name | B-(6-Bromo-3-butoxy-2-fluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Bromo-3-butoxy-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1286821.png)






![cis-3-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1286846.png)





